molecular formula C18H17BrN2O2 B5135407 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol

Cat. No. B5135407
M. Wt: 373.2 g/mol
InChI Key: YKZLHVOXMLSVTE-UHFFFAOYSA-N
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Description

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as harmol, is a naturally occurring beta-carboline alkaloid found in several plants. It has been the subject of intense research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is not fully understood. However, it has been proposed that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol exerts its anticancer activity by inhibiting the activity of topoisomerase I and II enzymes. Harmol has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
Harmol has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Harmol has also been found to have antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

Harmol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has some limitations. It is a relatively unstable compound and can undergo oxidation and degradation under certain conditions. Harmol also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research. One area of interest is the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs. Several studies have shown that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has potent anticancer activity, and further research is needed to develop 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol derivatives with improved pharmacological properties. Another area of interest is the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system. Harmol has been shown to have anti-inflammatory activity, and further research is needed to understand its effects on the immune system. Additionally, the development of novel synthesis methods for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol and its derivatives could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is a naturally occurring beta-carboline alkaloid with potential therapeutic properties. It has been the subject of intense research due to its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Harmol has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research, including the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs and the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system.

Synthesis Methods

Harmol can be synthesized by the condensation of 2-bromo-4-hydroxyacetophenone with tryptamine in the presence of a base. The reaction yields 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol as a yellow solid with a melting point of 157-159°C. The purity of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Harmol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Harmol has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-23-15-9-10(8-13(19)18(15)22)16-17-12(6-7-20-16)11-4-2-3-5-14(11)21-17/h2-5,8-9,16,20-22H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZLHVOXMLSVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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